

Assessing the Synergy: Protocols for Evaluating Funobactam's Combination Therapy Potential

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Application Note

Introduction

Funobactam is a novel diazabicyclooctane β -lactamase inhibitor currently under investigation for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1] [2][3][4][5] It functions by inactivating a broad spectrum of β -lactamase enzymes (Ambler Class A, C, and D), which are a primary mechanism of resistance to β -lactam antibiotics in many pathogens.[3] Consequently, **Funobactam** is not intended for monotherapy but as a partner agent to restore the activity of β -lactam antibiotics. This document provides detailed protocols for assessing the synergistic effects of **Funobactam** in combination with various antibiotics, tailored for researchers, scientists, and drug development professionals.

The primary methodologies covered are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay for evaluating the pharmacodynamics of the antibiotic combination. Additionally, an overview of an in vivo model for assessing synergy is provided.

Key Concepts in Synergy Testing

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[6] In contrast, antagonism is observed when the combination is less effective, and an additive or indifferent effect is noted when the combined activity is equal to the sum of their individual effects.



The most common metric for quantifying synergy in vitro is the Fractional Inhibitory Concentration (FIC) Index. It is calculated based on the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[7]

Interpretation of FIC Index:

Synergy: FIC Index ≤ 0.5

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

• Antagonism: FIC Index > 4.0

Experimental Protocols Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to systematically test a range of concentrations of two antimicrobial agents to determine their combined inhibitory effect.[7][8][9]

Objective: To determine the FIC index for the combination of **Funobactam** and a partner antibiotic against a specific bacterial isolate.

Materials:

- 96-well microtiter plates
- Bacterial isolate of interest (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Funobactam stock solution
- Partner antibiotic stock solution (e.g., imipenem, meropenem, cefepime)
- Spectrophotometer or microplate reader

Procedure:



- Bacterial Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
 - Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x
 10^5 CFU/mL in each well of the microtiter plate.[7]
- Plate Setup:
 - Dispense 50 μL of CAMHB into each well of a 96-well plate.
 - Create serial twofold dilutions of the partner antibiotic along the x-axis (columns 1-10) and
 Funobactam along the y-axis (rows A-G).
 - Row H will contain only the partner antibiotic dilutions (Funobactam control), and column 11 will contain only the Funobactam dilutions (partner antibiotic control). Column 12 will serve as the growth control (no antibiotics).
- Inoculation:
 - Inoculate each well with 100 μL of the prepared bacterial suspension.
- Incubation:
 - Incubate the plates at 35-37°C for 16-20 hours.
- Data Analysis:
 - Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
 - Calculate the FIC for each drug in the combination:
 - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
 - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
 - Calculate the FIC Index: FIC Index = FIC of Drug A + FIC of Drug B.[7]



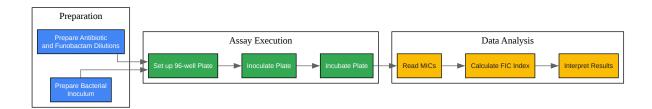
• The synergistic FIC Index is the lowest FIC Index value obtained from all wells showing no growth.

Data Presentation:

The results of a checkerboard assay can be summarized in a table to clearly present the MICs and calculated FIC indices.

Bacterial Isolate	Antibiotic Partner	MIC Alone (μg/mL)	MIC in Combinatio n (µg/mL)	FIC Index	Interpretati on
K. pneumoniae KPC-2	Imipenem	16	2	0.25	Synergy
Funobactam	4	0.5			
P. aeruginosa AmpC	Cefepime	32	4	0.375	Synergy
Funobactam	8	1			
A. baumannii OXA-23	Meropenem	64	16	1.0	Indifference
Funobactam	4	2			

Workflow for Checkerboard Assay:





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Workflow of the checkerboard assay.

Time-Kill Curve Assay Protocol

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][11][12]

Objective: To assess the rate and extent of bacterial killing by **Funobactam** in combination with a partner antibiotic.

Materials:

- Bacterial isolate of interest
- CAMHB
- Funobactam and partner antibiotic stock solutions
- · Sterile culture tubes or flasks
- Shaking incubator
- Apparatus for serial dilutions and colony counting (e.g., agar plates, automated colony counter)

Procedure:

- Inoculum Preparation:
 - Grow an overnight culture of the bacterial isolate.
 - \circ Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
- Experimental Setup:
 - Prepare culture tubes/flasks with the following conditions:



- Growth control (no antibiotics)
- **Funobactam** alone (at a relevant concentration, e.g., 0.25x or 0.5x MIC)
- Partner antibiotic alone (at a relevant concentration, e.g., 0.5x or 1x MIC)
- Funobactam + partner antibiotic in combination
- Incubation and Sampling:
 - Incubate all tubes/flasks at 37°C with shaking.
 - o Collect aliquots at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
- Viable Cell Counting:
 - Perform serial dilutions of each aliquot and plate onto appropriate agar plates.
 - Incubate the plates overnight and count the number of colonies (CFU/mL).
- Data Analysis:
 - Plot the log10 CFU/mL versus time for each condition.
 - Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[11]
 - Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation:

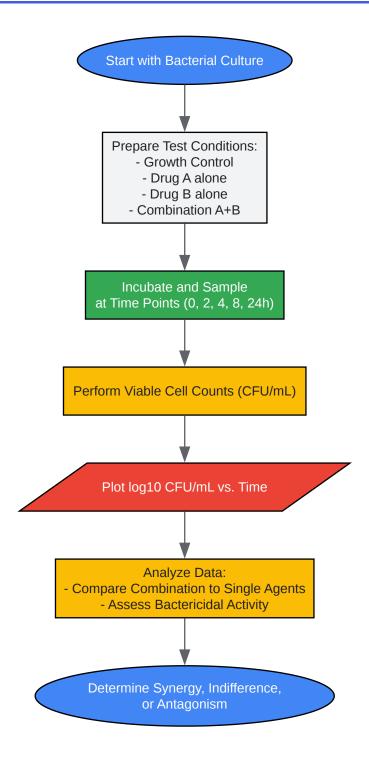
Time-kill assay data is best visualized as a graph, but the key outcomes can be summarized in a table.



Bacterial Isolate	Combination	Log10 CFU/mL Reduction at 24h (vs. most active single agent)	Interpretation
K. pneumoniae NDM-	lmipenem + Funobactam	2.5	Synergy
P. aeruginosa ESBL	Cefepime + Funobactam	2.1	Synergy
E. coli CTX-M	Meropenem + Funobactam	1.2	Indifference

Logical Flow of Time-Kill Assay:





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Logical flow of a time-kill assay.

In Vivo Synergy Models

In vivo models are crucial for validating in vitro findings and understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationships of antibiotic combinations.[2][3][13]







[14][15][16] The neutropenic murine thigh infection model is a commonly used model for this purpose.

Objective: To evaluate the in vivo efficacy of **Funobactam** in combination with a partner antibiotic.

Model: Neutropenic Murine Thigh Infection Model

Procedure Outline:

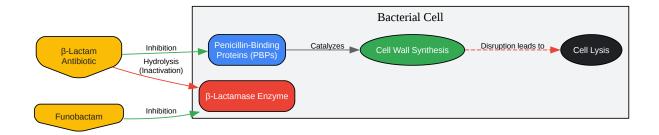
- Induce Neutropenia: Mice are rendered neutropenic using cyclophosphamide.
- Infection: A defined inoculum of the test organism is injected into the thigh muscle.
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated with:
 - Vehicle control
 - Funobactam alone
 - Partner antibiotic alone
 - Funobactam + partner antibiotic
- Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/g of tissue).
- Data Analysis: The change in log10 CFU/thigh over 24 hours is calculated for each treatment group compared to the 0-hour control. Synergy is demonstrated by a significantly greater reduction in bacterial load in the combination group compared to the single-agent groups.

Data Presentation:



Bacterial Isolate	Treatment Group	Mean Change in log10 CFU/thigh at 24h
A. baumannii (OXA-24)	Vehicle Control	+2.1
Imipenem (human-simulated regimen)	+0.5	
Funobactam (dose-ranging)	+1.8	_
Imipenem + Funobactam	-1.5	_

Signaling Pathway of **Funobactam** Action:



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Mechanism of synergistic action.

Conclusion

The systematic evaluation of **Funobactam**'s synergistic potential with various β -lactam antibiotics is essential for its clinical development. The checkerboard and time-kill assays provide robust in vitro data on the nature and dynamics of these interactions. Subsequent validation in relevant in vivo models, such as the neutropenic murine thigh infection model, is critical to understanding the potential clinical efficacy of these combinations against multidrugresistant pathogens. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to effectively assess and characterize the synergistic activity of **Funobactam**.



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